(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine
Description
The compound "(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine" is a hydroxylamine derivative featuring a furan-2-yl substituent attached to a butan-2-ylidene backbone.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+ |
InChI Key |
NICPOUGTERUKHR-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=CO1 |
Canonical SMILES |
CC(=NO)CCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.
-
Step 1: Preparation of 4-(furan-2-yl)butanal
Reagents: Furan, butanal, catalyst (e.g., Lewis acid)
Conditions: Reflux in an appropriate solvent (e.g., toluene)
-
Step 2: Condensation with Hydroxylamine
Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride
Conditions: Mild acidic or basic conditions, typically at room temperature
Industrial Production Methods
Industrial production of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Typically carried out in an organic solvent at controlled temperatures
-
Reduction: : The imine group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Usually performed in an inert atmosphere to prevent oxidation
-
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups
Conditions: Often requires a catalyst and controlled temperature
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal catalysts
Major Products
Oxidation: Oxidized furan
Biological Activity
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound, characterized by its furan and hydroxylamine functional groups, has been studied for various applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is , with a molar mass of approximately 151.16 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molar Mass | 151.16 g/mol |
| IUPAC Name | (E)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
| CAS Number | 6502-39-2 |
Anticancer Properties
Research has indicated that oxime derivatives, including (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine, exhibit anticancer activity through various mechanisms:
- Kinase Inhibition : Many oximes have been identified as inhibitors of key kinases involved in cancer progression. For instance, studies show that certain oximes can inhibit over 40 different kinases, including those involved in cell proliferation and survival pathways .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells. The mechanism involves modulation of signaling pathways such as NF-kB and ERK, which are crucial for cell survival and proliferation .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine can significantly inhibit tumor growth in xenograft models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives containing furan rings exhibit activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria.
The biological activity of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine can be attributed to its ability to form hydrogen bonds with biological macromolecules. The hydroxylamine group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the furan moiety may engage in π-stacking interactions with aromatic residues in proteins, further influencing biological pathways.
Case Studies
- Anticancer Efficacy : A study involving oxime derivatives reported that treatment with (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine resulted in a significant reduction in tumor size and increased apoptosis markers in treated mice compared to controls .
- Microbial Inhibition : In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine" with compounds containing furan moieties or analogous functional groups, as identified in the evidence.
Comparison with LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features :
- Biological Activity: LMM11 exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) .
- Electronic Effects: The oxadiazole ring in LMM11 enhances electron-withdrawing effects, whereas the hydroxylamine in the target compound may act as an electron donor, altering binding interactions.
Comparison with Podophyllotoxin Derivative 9l (4β-N-[(E)-(5-((4-(4-nitrophenyl)piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin)
- Structural Features :
- Biological Activity: Compound 9l demonstrates potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines (e.g., K562/A02) .
- Mechanistic Implications :
- Compound 9l’s activity is attributed to its ability to disrupt microtubule assembly, whereas the hydroxylamine in the target compound might induce oxidative stress or interact with DNA.
Structural and Functional Data Table
Key Research Findings and Implications
Role of Furan Moieties :
- Furan rings enhance π-π stacking interactions with biological targets, as seen in LMM11 and compound 9l . The target compound’s furan group may similarly contribute to binding affinity.
Impact of Substituents :
- Bulky substituents (e.g., nitrophenyl-piperazine in 9l) improve cytotoxicity but reduce solubility . The hydroxylamine group in the target compound may offer a balance between solubility and reactivity.
Stereochemical Considerations :
- The (E)-configuration of the imine group in the target compound could prevent steric clashes, enhancing interaction with planar biological targets (e.g., enzyme active sites).
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
